![molecular formula C20H14FN3O2S B2866404 N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-26-5](/img/structure/B2866404.png)

N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

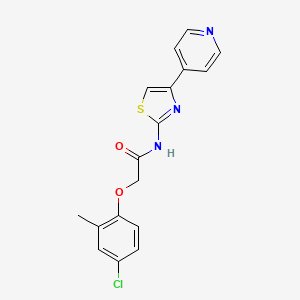

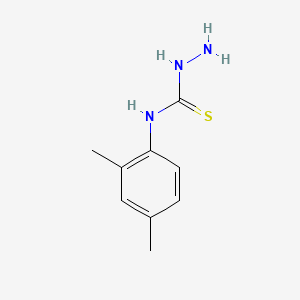

The compound “N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a fluorobenzyl group, and a dihydropyridine ring. These groups are common in many pharmaceutical compounds due to their diverse reactivity and potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the benzothiazole and pyridine rings, and the presence of the fluorobenzyl group could introduce interesting electronic effects .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and structure .Scientific Research Applications

Antibacterial Activity

N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been explored for their antibacterial properties. Studies have shown that certain analogs, like those incorporating the benzo[d]thiazolyl moiety, demonstrate promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. This activity is attributed to the structural features of these compounds, which enable interactions with bacterial cellular targets. Notably, these compounds have been evaluated for their safety in mammalian cells, indicating their potential for therapeutic applications without significant cytotoxicity (Palkar et al., 2017).

Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health challenge. Compounds featuring the N-(benzo[d]thiazol-2-yl) motif have been synthesized and assessed for their ability to combat resistant microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These studies involve comprehensive in-silico docking analyses to understand the interaction between these compounds and microbial proteins, offering insights into the design of more effective antimicrobial agents (Anuse et al., 2019).

Fluorescence Sensing

Derivatives of this compound have been investigated for their applications in fluorescence sensing. These compounds exhibit solvatochromic behavior, making them suitable for the detection of metal ions like Al3+ and Zn2+ due to their significant spectral shifts upon binding. The use of such fluorescent sensors can have practical applications in environmental monitoring and biomedical diagnostics (Suman et al., 2019).

Antitubercular Activity

The thiazole and benzothiazole scaffolds, including compounds related to this compound, have been explored for their antitubercular properties. These studies focus on inhibiting the GyrB subunit of the Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial DNA replication. Promising candidates have emerged from these studies, showcasing effective inhibition of the tubercular bacillus at non-toxic concentrations to mammalian cells, highlighting their potential as antitubercular agents (Jeankumar et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-15-8-2-1-6-13(15)12-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)27-20/h1-11H,12H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAVHIDDITPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2866334.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2866336.png)

![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)

![5-[(ethylsulfanyl)methyl]-N-(2-oxo-1-phenylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2866340.png)

![3-{[(3-fluorophenyl)(methyl)amino]sulfonyl}-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2866344.png)